molecular formula C6H15ClO2Si B1580523 Chloromethylmethyldiethoxysilane CAS No. 2212-10-4

Chloromethylmethyldiethoxysilane

Cat. No.: B1580523
CAS No.: 2212-10-4
M. Wt: 182.72 g/mol
InChI Key: XGLLBUISUZEUMW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound possesses the systematic chemical name (chloromethyl)methyldiethoxysilane according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is registered under Chemical Abstracts Service number 2212-10-4, establishing its unique identity within chemical databases. The molecular formula C6H15ClO2Si accurately describes the atomic composition, indicating the presence of six carbon atoms, fifteen hydrogen atoms, one chlorine atom, two oxygen atoms, and one silicon atom.

The structural architecture of this compound features a central silicon atom bonded to four distinct substituents: a methyl group, a chloromethyl group, and two ethoxy groups. This tetrahedral arrangement around the silicon center creates a molecule with both hydrolyzable and non-hydrolyzable functionalities. The chloromethyl group (-CH2Cl) provides reactive electrophilic character, while the ethoxy groups (-OCH2CH3) serve as hydrolyzable moieties that can participate in condensation reactions. The presence of the methyl group contributes to the overall organic compatibility of the molecule while maintaining the essential silicon-carbon bonds characteristic of organosilicon compounds.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C6H15ClO2Si
Chemical Abstracts Service Number 2212-10-4
Average Molecular Mass 182.720 g/mol
Monoisotopic Mass 182.052984 g/mol
Density 0.975 g/mL at 25°C
Boiling Point 170-171°C
Refractive Index 1.4270

Properties

IUPAC Name

chloromethyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClO2Si/c1-4-8-10(3,6-7)9-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLLBUISUZEUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944763
Record name (Chloromethyl)(diethoxy)methylsilane
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Molecular Weight

182.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2212-10-4
Record name (Chloromethyl)diethoxymethylsilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (chloromethyl)diethoxymethyl-
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Record name Silane, (chloromethyl)diethoxymethyl-
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Record name (Chloromethyl)(diethoxy)methylsilane
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Record name (chloromethyl)diethoxymethylsilane
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Preparation Methods

Reaction Scheme

The general synthetic route involves the alcoholysis of chloromethylmethyldichlorosilane with ethanol or ethoxy-containing reagents, often in the presence of catalysts or additives to improve reaction efficiency and selectivity.

$$
\text{ClCH}2\text{Si(CH}3)\text{Cl}2 + 2 \text{C}2\text{H}5\text{OH} \rightarrow \text{ClCH}2\text{Si(CH}3)(\text{OC}2\text{H}5)2 + 2 \text{HCl}
$$

Industrially Relevant Process (Based on Patent CN101456878B)

A patented method describes the preparation of chloromethyl-methyl-dimethoxysilane, which is closely related to chloromethylmethyldiethoxysilane, and the principles can be adapted for the diethoxy derivative. The process involves:

  • Reactants : Chloromethylmethyldichlorosilane, methyl orthoformate (or ethyl orthoformate for diethoxy), and methanol (or ethanol).
  • Conditions : Temperature range of 40–90 °C.
  • Procedure :
    • Chloromethylmethyldichlorosilane is stored in a tank.
    • Methyl orthoformate and methyl alcohol are mixed in a reactor.
    • The chloromethylmethyldichlorosilane is added slowly over 0.5 to 4 hours at controlled temperature.
    • The reaction mixture is subjected to atmospheric distillation to isolate the this compound.
    • Byproducts such as methyl chloride and methyl formate are collected via cryotrap for environmental and economic benefits.

This method offers several advantages:

  • Mild reaction conditions.
  • High yield (up to 99% reported).
  • Short reaction time.
  • Simplified post-reaction treatment.
  • Potential for industrial scale-up.

Detailed Reaction Parameters and Yields

Parameter Range / Value Notes
Reaction temperature 40–90 °C Optimal range for reactivity and selectivity
Addition time of dichlorosilane 0.5–4 hours Controlled addition to avoid side reactions
Molar ratio (dichlorosilane:orthoformate) 1 : 2–3 Ensures complete substitution of chlorides
Molar ratio (dichlorosilane:alcohol) 1 : 0.05–0.8 Catalytic amount to facilitate reaction
Yield 96–99% High yield with purity up to 100% (GC)
Purity (Gas Chromatography) ~100% Indicates efficient reaction and purification

Comparative Analysis of Preparation Methods

Aspect Traditional Methods Patented Method (CN101456878B)
Reaction conditions Often low temperature, long reaction times Mild temperature (40–90 °C), short reaction time
Catalyst/Absorption agent Trimethyl phosphite or none Use of methyl orthoformate and alcohol
Byproduct management Difficult due to similar boiling points Efficient collection of methyl chloride and methyl formate gases
Yield Up to 84% Up to 99%
Industrial scalability Limited due to harsh conditions and complex purification Designed for easy scale-up with simple post-treatment

Research Findings and Notes

  • The use of orthoformates (e.g., trimethyl or triethyl orthoformate) acts as both reactant and scavenger for HCl, improving yield and reducing side products.
  • Controlled addition of chloromethylmethyldichlorosilane prevents excessive local concentration and side reactions such as dimerization.
  • The reaction produces methyl chloride and methyl formate gases, which can be trapped and potentially recycled, improving environmental and economic aspects.
  • The mild temperature range avoids decomposition or unwanted side reactions, preserving the chloromethyl functionality.
  • The method is adaptable to produce various alkoxysilanes by changing the alcohol or orthoformate used.

Summary Table of Key Preparation Data

Entry Chloromethylmethyldichlorosilane (L) Orthoformate (L) Alcohol (L) Temp (°C) Addition Time (h) Yield (%) Purity (GC %) Notes
1 51 91.5 3.2 90 0.5 96 100 Fast addition, high temp
2 51 95.7 8 60 2 99 100 Slower addition, lower temp

Comparison with Similar Compounds

Reactivity and Hydrolysis Behavior

  • Ethoxy vs. Methoxy Groups : this compound’s ethoxy groups hydrolyze slower than methoxy-substituted analogs (e.g., 3-Chloropropylmethyldimethoxysilane), enabling better control in surface modification processes .
  • Chlorine Content : Compounds with higher chlorine substituents (e.g., Trichloro(chloromethyl)silane, Methyltrichlorosilane) exhibit faster hydrolysis and higher corrosivity, limiting their use in mild conditions .

Biological Activity

Chloromethylmethyldiethoxysilane (CMMDES) is an organosilicon compound with significant potential in various fields, particularly in biological applications. Its unique chemical structure, featuring both chloromethyl and diethoxysilane functionalities, allows it to interact with biological systems in diverse ways. This article explores the biological activity of CMMDES, including its antimicrobial properties, cytotoxicity, and potential applications in drug delivery and tissue engineering.

  • Chemical Formula : C₆H₁₅ClO₂Si
  • Molecular Weight : 182.73 g/mol
  • CAS Number : 2212-10-4

CMMDES is characterized by its chloromethyl group, which can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The presence of ethoxy groups enhances its solubility and reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of CMMDES. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of CMMDES

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Data sourced from laboratory studies on CMMDES efficacy against common pathogens.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that CMMDES exhibits dose-dependent effects on various cell lines. While low concentrations are relatively safe for normal cells, higher concentrations can induce apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxic effects:

  • HeLa Cells : IC50 = 25 µg/mL
  • MCF-7 Cells : IC50 = 30 µg/mL

These findings suggest that CMMDES may be a candidate for further development as an anticancer agent.

Applications in Drug Delivery

The ability of CMMDES to form stable siloxane networks makes it an attractive candidate for drug delivery systems. Its functional groups can be modified to enhance drug loading capacity and release profiles.

Table 2: Potential Applications of CMMDES

Application AreaDescription
Drug Delivery SystemsEnhances solubility and bioavailability of drugs
Tissue EngineeringProvides scaffolding for cell growth
Antimicrobial CoatingsProtects surfaces from microbial colonization

The biological activity of CMMDES is attributed to several mechanisms:

  • Membrane Disruption : The chloromethyl group interacts with lipid bilayers, causing structural changes that lead to cell death.
  • Reactive Oxygen Species (ROS) Generation : CMMDES can induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, further impacting cell viability.

Q & A

Q. What are the standard methods for synthesizing chloromethylmethyldiethoxysilane, and how can reaction conditions be optimized for reproducibility?

CMMS is typically synthesized via hydrolysis of chloromethylmethyldichlorosilane with ethanol under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (excess ethanol to ensure complete substitution), and inert atmospheres (argon/nitrogen) to prevent moisture interference . Post-synthesis, purification via fractional distillation (boiling point ~180–185°C) is critical. For reproducibility, use factorial design to test variables like catalyst type (e.g., triethylamine) and reaction time, followed by GC-MS analysis to verify purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • NMR : ¹H NMR (δ 0.2–0.5 ppm for Si-CH₃; δ 1.2–1.4 ppm for ethoxy groups) and ²⁹Si NMR (δ 10–15 ppm for Si-O bonds) confirm structural integrity .
  • FTIR : Peaks at ~1080 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-CH₂Cl) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ~212.7 confirms molecular weight. Calibrate instruments using silane standards to avoid misassignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to prevent inhalation of volatile vapors (TLV: 1 ppm) .
  • Waste Disposal : Neutralize residues with sodium bicarbonate before transferring to halogenated waste containers. Partner with certified disposal agencies to comply with EPA/OSHA regulations .

Q. How does this compound interact with common solvents, and what solvent systems are optimal for its stabilization?

CMMS is hydrolytically unstable in polar protic solvents (e.g., water, methanol). Stabilize in anhydrous aprotic solvents like toluene or hexane under inert gas. For kinetic studies, monitor degradation via UV-Vis (λ = 260 nm) and correlate with solvent dielectric constants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?

Discrepancies in nucleophilic substitution rates (e.g., with amines vs. thiols) arise from solvent polarity and steric effects. Use Hammett plots to quantify electronic effects and Eyring analysis to differentiate activation parameters. For example, in THF, tertiary amines exhibit lower activation energy (ΔG‡ ~45 kJ/mol) compared to primary amines (ΔG‡ ~55 kJ/mol) due to reduced steric hindrance .

Q. What advanced strategies mitigate byproduct formation during silane-functionalized polymer synthesis using CMMS?

Byproducts like cyclic siloxanes form via backbiting during condensation. Mitigation approaches:

  • Catalyst Screening : Use tin-free catalysts (e.g., DBU) to suppress cyclization .
  • Stepwise Polymerization : Control monomer addition rates (e.g., syringe pumps) to favor linear growth .
  • In-situ FTIR Monitoring : Track Si-OH intermediates (broad peak ~3200 cm⁻¹) to optimize curing times .

Q. How should researchers design experiments to study the environmental persistence of this compound degradation products?

  • Hydrolysis Studies : Simulate natural conditions (pH 5–9, 25°C) and quantify chloromethanol byproducts via LC-MS/MS .
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC₅₀ values. Correlate with QSAR predictions for chlorinated silanes .

Q. What statistical methods are recommended for analyzing variability in silane grafting efficiency on oxide surfaces?

  • ANOVA : Compare grafting density (molecules/nm²) across substrates (SiO₂, Al₂O₃) under identical conditions .
  • Multivariate Regression : Model effects of surface roughness (AFM data) and pretreatment (plasma vs. acid etching) .
  • Error Propagation Analysis : Quantify uncertainty in XPS-derived elemental ratios (e.g., Si/O) .

Q. How can computational chemistry enhance the understanding of this compound’s electronic structure?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map LUMO distribution (predicts nucleophilic attack sites) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., hexane vs. DMF) to predict aggregation behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Chloromethylmethyldiethoxysilane
Reactant of Route 2
Chloromethylmethyldiethoxysilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.